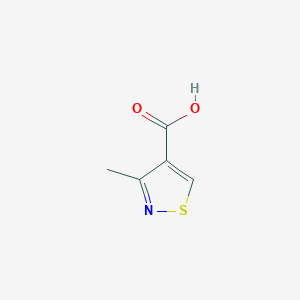

3-Methylisothiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTUFHIAKJCIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343281 | |

| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15903-66-9 | |

| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylisothiazole-4-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-methylisothiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, a proposed synthesis protocol, and expected spectroscopic characteristics. Furthermore, it explores the potential biological activities of the isothiazole scaffold based on reported data for structurally related molecules, offering insights for future research and development.

Chemical and Physical Properties

This compound is a solid, off-white to yellow compound. Its properties are summarized in the table below. While some data is derived from experimental sources, other values, such as pKa, are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂S | [ChemScene] |

| Molecular Weight | 143.16 g/mol | [ChemScene] |

| CAS Number | 15903-66-9 | [ChemScene] |

| Appearance | Off-white to yellow solid | ChemicalBook |

| Melting Point | 235.5-237.5 °C | ChemicalBook |

| Boiling Point | 91.5-93 °C (at 3 Torr) | ChemicalBook |

| Density | 1.418 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 1.78 ± 0.25 (Predicted) | ChemicalBook |

| LogP | 1.14972 (Computed) | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų (Computed) | [ChemScene] |

| Hydrogen Bond Donors | 1 (Computed) | [ChemScene] |

| Hydrogen Bond Acceptors | 3 (Computed) | [ChemScene] |

| Rotatable Bonds | 1 (Computed) | [ChemScene] |

| Storage | Sealed in dry, Room Temperature | [Lead Sciences] |

Synthesis

A practical and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 3-methylisothiazole-4-carboxylate. This starting material is commercially available. The proposed reaction scheme is illustrated below.

Experimental Protocol: Hydrolysis of Ethyl 3-methylisothiazole-4-carboxylate

This protocol is a general procedure for ester hydrolysis and may require optimization for this specific substrate.

Materials:

-

Ethyl 3-methylisothiazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

pH paper or pH meter

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Saponification: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 3-methylisothiazole-4-carboxylate (1.0 eq) in ethanol (5-10 mL per gram of ester).

-

To this solution, add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the product under vacuum to a constant weight. The purity of the product can be assessed by melting point determination and spectroscopic analysis.

Spectroscopic Properties (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show the following signals:

-

A singlet for the methyl protons (CH ₃) at approximately 2.5-2.8 ppm.

-

A singlet for the proton on the isothiazole ring (CH ) at approximately 8.5-9.0 ppm.

-

A broad singlet for the carboxylic acid proton (COOH ) at a downfield chemical shift, typically above 12 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to exhibit five distinct signals:

-

A signal for the methyl carbon (C H₃) around 15-20 ppm.

-

Signals for the unsaturated carbons of the isothiazole ring, with the carbon bearing the carboxylic acid group appearing at a different chemical shift than the other two ring carbons. These would likely appear in the 120-160 ppm region.

-

A signal for the carboxylic acid carbonyl carbon (C =O) in the range of 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

-

A very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

-

A sharp and strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.

-

C-H stretching bands for the methyl and ring protons around 2900-3100 cm⁻¹.

-

C=C and C=N stretching vibrations from the isothiazole ring in the 1400-1600 cm⁻¹ region.

-

A C-O stretching band around 1200-1300 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (143.16). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the isothiazole ring.

Potential Biological Activities and Research Directions

While the specific biological activities of this compound have not been extensively reported, the isothiazole scaffold is a known pharmacophore present in various biologically active molecules. Research on derivatives of the core structure provides valuable insights into its potential applications.

Studies on derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid have demonstrated both psychotropic and cytostatic activities. Furthermore, various 3,4-dichloroisothiazole-5-carboxylic amides have been shown to possess fungicidal and anti-tobacco mosaic virus (TMV) properties. These findings suggest that the this compound core could serve as a valuable starting point for the development of novel therapeutic agents in oncology, neurology, and agriculture.

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives of this compound to fully explore its therapeutic potential.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further development in various scientific fields. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of the potential biological relevance of the isothiazole scaffold. The information presented herein is intended to support and stimulate further research into this promising molecule and its derivatives.

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylisothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisothiazole-4-carboxylic acid is a heterocyclic organic compound belonging to the isothiazole family. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in adjacent positions, is a key structural motif in a variety of biologically active molecules. The presence of both a methyl group and a carboxylic acid moiety on this scaffold imparts specific physicochemical characteristics that are crucial for its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into a potential biological signaling pathway influenced by this class of compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are essential for understanding the compound's stability, solubility, and potential interactions in various environments.

General and Physical Properties

| Property | Value | Source |

| Chemical Structure |  | --INVALID-LINK-- |

| Molecular Formula | C₅H₅NO₂S | [1][2] |

| Molecular Weight | 143.17 g/mol | [1] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 235.5-237.5 °C | [3] |

| Boiling Point | 91.5-93 °C at 3 Torr | [3] |

| Predicted Density | 1.418 ± 0.06 g/cm³ | [3] |

Acidity and Solubility

| Property | Value/Description | Source |

| Predicted pKa | 1.78 ± 0.25 | [3] |

| Solubility | The parent compound, 3-methylisothiazole, is moderately soluble in water and highly soluble in polar organic solvents like ethanol and methanol. It can also dissolve in dilute acids and bases.[4] Quantitative solubility data for this compound is not readily available in the literature. However, as a carboxylic acid, its solubility is expected to be pH-dependent, increasing in basic solutions due to salt formation. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the reproducibility of scientific findings. Below are generalized yet detailed protocols for the characterization of a compound like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/min) until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (KBr Pellet Method): A few milligrams of this compound are intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent or translucent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For a carboxylic acid, key absorbances include a very broad O-H stretch (around 3300-2500 cm⁻¹), a strong C=O stretch (around 1760-1690 cm⁻¹), and a C-O stretch (around 1320-1210 cm⁻¹).[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The sample is placed in the spectrometer's magnet, and the appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is performed.

-

Data Processing and Interpretation: The resulting free induction decay (FID) is Fourier-transformed to produce the NMR spectrum. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure. For this compound, one would expect signals corresponding to the methyl protons, the isothiazole ring proton, and the carboxylic acid proton in the ¹H NMR spectrum, and signals for the five carbon atoms in the ¹³C NMR spectrum.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Methodology:

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. Various ionization techniques can be used, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.

-

Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound. The fragmentation pattern can provide structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Potential Biological Signaling Pathway

While specific signaling pathways for this compound have not been extensively elucidated in the literature, derivatives of isothiazole and the closely related thiazole have demonstrated significant biological activities, including cytotoxic and pro-apoptotic effects in cancer cells.[10][11][12][13][14] A plausible mechanism of action for such compounds is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.

The intrinsic apoptosis pathway is a highly regulated process of programmed cell death that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. It is primarily regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In response to cellular stress, the balance shifts towards the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Below is a diagram representing a simplified overview of the intrinsic apoptosis pathway, a potential target for isothiazole derivatives.

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

This compound possesses a unique combination of structural features that define its physicochemical properties. Understanding these properties through detailed experimental characterization is fundamental for its potential application in research and development. While its specific biological targets are yet to be fully elucidated, the demonstrated bioactivity of related isothiazole derivatives, particularly in inducing apoptosis, suggests promising avenues for future investigation in areas such as oncology. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this and similar heterocyclic compounds.

References

- 1. 3-Methyl-1,2-thiazole-4-carboxylic acid | C5H5NO2S | CID 588692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 15903-66-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 11. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 14. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]

3-Methylisothiazole-4-carboxylic Acid (CAS 15903-66-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylisothiazole-4-carboxylic acid (CAS 15903-66-9), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, outlines potential synthetic routes with experimental details, and explores its biological activities and potential mechanisms of action.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 15903-66-9 | - |

| Molecular Formula | C₅H₅NO₂S | [1][2] |

| Molecular Weight | 143.16 g/mol | [1][2] |

| Melting Point | 235.5-237.5 °C | [3] |

| Boiling Point | 91.5-93 °C at 3 Torr | [3] |

| Density | 1.418 ± 0.06 g/cm³ | [3] |

| Solubility | Sparingly soluble in water (13 g/L at 25 °C) | [4] |

| Purity | ≥95% to 97% (commercially available) | [1][5] |

| Storage | Room temperature, sealed in a dry environment | [1][6] |

| SMILES | CC1=NSC=C1C(=O)O | [1] |

| InChI | 1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | [2] |

| InChI Key | BOTUFHIAKJCIPY-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via hydrolysis.

Experimental Protocol: Hydrolysis of 3-Methylisothiazole-4-carboxamide

This protocol is a generalized procedure based on standard organic chemistry techniques for the hydrolysis of amides to carboxylic acids.

Materials:

-

3-Methylisothiazole-4-carboxamide

-

Hydrochloric acid (concentrated) or Sodium hydroxide solution (e.g., 6M)

-

Deionized water

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methylisothiazole-4-carboxamide in an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Acid Hydrolysis): After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent.

-

Work-up (Base Hydrolysis): Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 2-3. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold deionized water and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is limited, the isothiazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have demonstrated a range of biological effects, suggesting potential therapeutic applications for the parent compound and its analogues.

Antimicrobial Activity

This compound is used as a preservative, indicating it possesses antimicrobial properties.[7] The broader class of isothiazole derivatives has shown significant antibacterial and antifungal activity. The proposed mechanism for some thiazole-based antimicrobials involves the inhibition of FtsZ, a crucial protein in bacterial cell division.

Caption: Proposed mechanism of antibacterial action via FtsZ inhibition.

Anticancer and Other Activities

Derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid have been synthesized and have shown psychotropic and cytostatic (anticancer) activity.[3] This suggests that the isothiazole-4-carboxylic acid scaffold could serve as a starting point for the development of novel therapeutic agents in oncology and neurology.

Safety Information

This compound is classified as a combustible solid.[2] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315: Causes skin irritation | Skin irritation (Category 2) |

| H319: Causes serious eye irritation | Eye irritation (Category 2A) |

Conclusion

This compound is a versatile building block with potential applications in the development of new antimicrobial and anticancer agents. This guide provides a foundational understanding of its properties, synthesis, and potential biological activities to support further research and development efforts in the scientific community. The provided experimental protocols and mechanistic diagrams offer a starting point for researchers to explore the full potential of this intriguing molecule.

References

- 1. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 3-Methylisothiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-Methylisothiazole-4-carboxylic acid. The document details the expected spectroscopic data based on foundational principles and known values for related structures, outlines detailed experimental protocols for key analytical techniques, and presents logical workflows for structural determination.

Physicochemical and Spectroscopic Data Summary

The structural confirmation of this compound, with the molecular formula C₅H₅NO₂S and a molecular weight of 143.16 g/mol , is achieved through a combination of spectroscopic techniques.[1][2][3] The expected and reported data are summarized below for efficient reference.

| Property | Value | Reference / Method |

| Molecular Formula | C₅H₅NO₂S | Mass Spectrometry |

| Molecular Weight | 143.16 g/mol | Mass Spectrometry |

| CAS Number | 15903-66-9 | - |

| Melting Point | 235.5-237.5 °C | [1] |

| ¹H NMR (Predicted) | See Table 2 | Chemical Shift Database |

| ¹³C NMR (Predicted) | See Table 3 | Chemical Shift Database |

| FT-IR (Predicted) | See Table 4 | Correlation Charts |

| Mass Spec (Predicted) | M⁺ at m/z 143; key fragments | Fragmentation Patterns |

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables detail the predicted spectroscopic data based on the analysis of its constituent functional groups and heterocyclic core.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.0 - 12.0 | Singlet | 1H | -COOH | The carboxylic acid proton is typically a broad singlet and highly deshielded. Its chemical shift is concentration and solvent-dependent and the signal disappears upon D₂O exchange.[4][5][6] |

| ~9.0 | Singlet | 1H | H-5 (Isothiazole) | The proton at the 5-position of the isothiazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms.[7] |

| ~2.7 | Singlet | 3H | -CH₃ | The methyl group protons attached to the isothiazole ring. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[5][8] |

| ~160 | C-3 (Isothiazole) | The carbon atom bearing the methyl group. |

| ~155 | C-5 (Isothiazole) | The carbon atom bearing the proton. |

| ~125 | C-4 (Isothiazole) | The carbon atom to which the carboxylic acid group is attached. |

| ~15 | -CH₃ | The methyl carbon. |

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and often overlaps with C-H stretches.[9] |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) | The strong carbonyl absorption is a key diagnostic peak for the carboxylic acid functionality. |

| ~1600 - 1450 | Medium | C=N, C=C stretches (Ring) | These absorptions are characteristic of the isothiazole ring skeletal vibrations. |

| ~1420 | Medium | O-H bend (Carboxylic Acid) | In-plane bending vibration of the hydroxyl group. |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) | Stretching vibration of the carbon-oxygen single bond. |

| ~920 | Broad | O-H bend (Carboxylic Acid) | Out-of-plane bending vibration of the hydroxyl group, also characteristic of a hydrogen-bonded dimer. |

Experimental Protocols

The following are detailed protocols for the primary analytical techniques used in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids, and the acidic proton is typically observable.[10] Other solvents like CDCl₃ can be used, but the acidic proton may exchange with trace amounts of DCl.[10]

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts and coupling patterns to identify the different types of protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Analyze the chemical shifts to identify the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).

-

-

2D NMR Spectroscopy (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to identify which protons are directly attached to which carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, for instance, correlating the methyl protons to the C-3 and C-4 carbons of the isothiazole ring, and the H-5 proton to the C-4 and C-3 carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[11]

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[3]

-

-

Background Spectrum: Acquire a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample pellet in the FT-IR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups, such as the broad O-H stretch and the strong C=O stretch of the carboxylic acid, and the skeletal vibrations of the isothiazole ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to gain structural information from fragmentation patterns.

Methodology (GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility for gas chromatography.

-

Gas Chromatography (GC):

-

Inject the sample into the GC system. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

Typical column: A non-polar column such as a DB-5MS.

-

Typical temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compound.[12]

-

-

Mass Spectrometry (MS):

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that generates a molecular ion and a reproducible fragmentation pattern.[12]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern. For this compound, characteristic fragments would include the loss of •OH (M-17), •COOH (M-45), and potentially fragments arising from the cleavage of the isothiazole ring.

-

Visualizations

The following diagrams illustrate the logical workflows for the structure elucidation process.

Caption: Workflow for the structure elucidation of this compound.

Caption: Predicted key HMBC correlations for structural confirmation.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. scienceijsar.com [scienceijsar.com]

- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 7. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. quora.com [quora.com]

- 11. shimadzu.com [shimadzu.com]

- 12. benchchem.com [benchchem.com]

3-Methylisothiazole-4-carboxylic acid literature review

An In-depth Technical Guide to 3-Methylisothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the isothiazole family. This document provides a comprehensive overview of its synthesis, physicochemical properties, and known applications. Detailed experimental protocols are provided for its preparation, alongside tabulated quantitative data for easy reference. Furthermore, key experimental and synthetic workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂S | |

| Molecular Weight | 143.16 g/mol | |

| CAS Number | 10491-31-3 | |

| Appearance | White to off-white solid | |

| Melting Point | 198-202 °C | |

| Boiling Point | 339.7±22.0 °C (Predicted) | |

| pKa | 3.16±0.10 (Predicted) |

Synthesis of this compound

The primary route for synthesizing this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 3-methylisothiazole-4-carboxylate.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from a starting thiol compound to the final carboxylic acid.

The Biological Versatility of Isothiazole Carboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities of isothiazole carboxylic acids and their derivatives, with a focus on their potential as therapeutic agents. We present a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and fungicidal properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Isothiazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and proliferation.

Inhibition of Receptor Tyrosine Kinases

Several isothiazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Isothiazole-containing compounds have been shown to inhibit VEGFR-2 kinase activity, thereby disrupting downstream signaling cascades.

-

c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in numerous cancers. Certain isothiazole derivatives have demonstrated potent and selective inhibition of c-Met kinase.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected isothiazole carboxylic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Benzo[d]isothiazole hydrazone derivative (2h) | Leukemia (CCRF-CEM) | MTT | 0.08 | |

| Benzo[d]isothiazole hydrazone derivative (2i) | Leukemia (CCRF-CEM) | MTT | 0.15 | |

| Thiazole carboxamide derivative (2a) | Colon (COLO205) | MTS | >300 | [2] |

| Thiazole carboxamide derivative (2b) | Colon (COLO205) | MTS | 30.79 | [2] |

| Thiazole-naphthalene derivative (5b) | Breast (MCF-7) | MTT | 0.48 | [3] |

| Thiazole-naphthalene derivative (5b) | Lung (A549) | MTT | 0.97 | [3] |

Antimicrobial and Antifungal Activity

The isothiazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. Isothiazolinones, a class of isothiazole derivatives, are widely used as biocides. Isothiazole carboxylic acids and their amides have also demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound/Derivative | Microorganism | Activity | MIC (µg/mL) | EC50 (mg/L) | Reference |

| Pyrazolylthiazole carboxylic acid (2h) | Staphylococcus aureus | Antibacterial | 6.25 | - | [1] |

| Pyrazolylthiazole carboxylic acid (2h) | Bacillus subtilis | Antibacterial | 6.25 | - | [1] |

| 2-Phenylacetamido-thiazole derivative | Escherichia coli | Antibacterial | 1.56 - 6.25 | - | |

| Isothiazole–thiazole derivative (6u) | Pseudoperonospora cubensis | Fungicidal | - | 0.046 | |

| Isothiazole–thiazole derivative (6u) | Phytophthora infestans | Fungicidal | - | 0.20 | |

| Isothiazole–thiazole derivative (6b) | Sclerotinia sclerotiorum | Fungicidal | - | 0.22 | |

| Isothiazole–thiazole derivative (6c) | Sclerotinia sclerotiorum | Fungicidal | - | 0.53 |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Isothiazole carboxylic acid derivatives have shown promise in this area, with some compounds exhibiting potent inhibition of key inflammatory mediators.

COX Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some thiazole carboxamide derivatives have been shown to inhibit COX-1 and COX-2 enzymes.[2][4][5][6]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Target/Model | Assay | % Inhibition | IC50 (µM) | Reference |

| Pyrazolylthiazole carboxylate (1p) | Carrageenan-induced paw edema | In vivo | 93.06 | - | [1] |

| Pyrazolylthiazole carboxylic acid (2c) | Carrageenan-induced paw edema | In vivo | 89.59 | - | [1] |

| Thiazole carboxamide derivative (2a) | COX-1 | In vitro | - | 2.65 | [2] |

| Thiazole carboxamide derivative (2a) | COX-2 | In vitro | - | 0.958 | [2] |

| Thiazole carboxamide derivative (2b) | COX-1 | In vitro | - | 0.239 | [2] |

| Thiazole carboxamide derivative (2b) | COX-2 | In vitro | - | 0.191 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Isothiazole-5-carboxylic Acids

A common route for the synthesis of isothiazole-5-carboxylic acids involves the reaction of an appropriate precursor with a source of sulfur and nitrogen, followed by functional group manipulations. One illustrative method is the conversion of a 5-aminoisothiazole derivative.

Protocol: Synthesis of 3,4-dichloroisothiazole-5-carboxylic acid

This synthesis can be achieved from 3,4-dichloroisothiazole-5-carbonitrile.

-

Hydrolysis of the Nitrile:

-

3,4-dichloroisothiazole-5-carbonitrile is subjected to acidic or basic hydrolysis.

-

For acidic hydrolysis, the nitrile is typically heated in the presence of a strong acid such as concentrated hydrochloric acid or sulfuric acid.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the carboxylic acid product precipitates and can be collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent.

-

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the isothiazole carboxylic acid derivatives in growth medium.

-

Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum:

-

Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the isothiazole carboxylic acid derivatives in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

-

-

Inoculation:

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used model to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Dosing:

-

Administer the isothiazole carboxylic acid derivative or vehicle control to rats or mice (e.g., orally or intraperitoneally).

-

-

Induction of Edema:

-

After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Volume:

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the methods used to evaluate isothiazole carboxylic acids.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Isothiazole Derivatives.

References

- 1. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Unraveling the Mechanism of Action: 3-Methylisothiazole-4-carboxylic Acid

Despite a comprehensive search of available scientific literature, detailed information regarding the specific mechanism of action of 3-Methylisothiazole-4-carboxylic acid remains elusive. Current research primarily focuses on the synthesis of this compound and its various derivatives, with limited exploration into its biochemical and pharmacological effects.

While the direct mechanism of action for this compound is not well-documented, studies on its derivatives and related isothiazole compounds offer some preliminary insights. These investigations suggest that the isothiazole scaffold is a versatile pharmacophore with potential applications in various therapeutic areas.

Insights from Related Compounds

Research into derivatives of this compound has indicated potential biological activities, although the underlying mechanisms have not been fully elucidated. For instance, certain derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid have demonstrated psychotropic and cytostatic properties in early studies.[1] Similarly, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have been synthesized and evaluated for their immunological activity. However, these studies do not provide a direct mechanism for the parent compound.

Furthermore, the broader family of thiazole and isothiazole-containing compounds has been investigated for a range of biological effects. For example, derivatives of 4-methylthiazole-5-carboxylic acid have been explored as potential inhibitors of mucin oncoproteins in the context of breast cancer research. It is important to note that these findings relate to a structurally distinct compound and do not directly implicate this compound in the same mechanistic pathways.

Future Directions

The current body of research underscores a significant gap in the understanding of this compound's biological function. To establish a clear mechanism of action, future investigations would need to focus on several key areas:

-

Target Identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which this compound interacts is a critical first step.

-

Signaling Pathway Analysis: Elucidating the downstream signaling cascades that are modulated upon the compound's interaction with its target(s) will be essential to understand its cellular effects.

-

In Vitro and In Vivo Studies: Comprehensive in vitro assays and in vivo animal models are necessary to characterize the pharmacological and toxicological profiles of the compound.

Without dedicated studies in these areas, the mechanism of action of this compound will remain speculative. The development of an in-depth technical guide with detailed experimental protocols and quantitative data, as originally requested, is contingent upon the availability of such foundational research. At present, the scientific literature does not support the creation of such a document.

References

An In-depth Technical Guide to 3-Methylisothiazole-4-carboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylisothiazole-4-carboxylic acid, a substituted isothiazole, is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Despite its commercial availability and the established chemistry of the isothiazole ring, the specific details of its initial discovery and first synthesis are not prominently documented in readily accessible scientific literature. This guide provides a comprehensive overview of the available information regarding this compound, including its physicochemical properties and general synthetic strategies applicable to its preparation. The broader historical context of isothiazole chemistry is also discussed to provide a framework for understanding the potential origins of this compound. This document aims to serve as a valuable resource for researchers by consolidating known data and outlining plausible synthetic routes, thereby facilitating further investigation and application of this compound.

Introduction to Isothiazole Chemistry

The isothiazole ring system, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, was first synthesized in 1956. This discovery opened a new chapter in heterocyclic chemistry, leading to the exploration of a vast array of isothiazole derivatives. These compounds have since been recognized for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. Isothiazole carboxylic acids, in particular, are valuable intermediates in the synthesis of more complex molecules.

While the broader history of isothiazole chemistry is well-documented, the specific origins of this compound are less clear. Its existence is confirmed by its Chemical Abstracts Service (CAS) number (15903-66-9) and its availability from various chemical suppliers. However, a seminal publication detailing its first synthesis and characterization has not been identified through comprehensive literature searches. It is plausible that its initial preparation was described in a patent or as a part of a broader study on isothiazole derivatives where it was not the primary focus.

Physicochemical Properties of this compound

Quantitative data for this compound is primarily available from chemical supplier databases. A summary of these properties is presented in Table 1 for easy reference.

| Property | Value |

| Molecular Formula | C₅H₅NO₂S |

| Molecular Weight | 143.16 g/mol |

| CAS Number | 15903-66-9 |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water |

| SMILES | CC1=C(C(=O)O)C=NS1 |

| InChI Key | BOTUFHIAKJCIPY-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound

General Synthetic Strategies for Isothiazole-4-carboxylic Acids

A plausible synthetic pathway can be conceptualized starting from readily available precursors. One common approach to forming the isothiazole ring is through the reaction of a compound containing a reactive dicarbonyl or equivalent functionality with a source of sulfur and nitrogen.

Below is a diagram illustrating a generalized synthetic workflow for isothiazole-4-carboxylic acid derivatives, based on established isothiazole synthesis principles.

Caption: Generalized synthetic workflow for isothiazole-4-carboxylic acids.

Example Experimental Protocol: Synthesis of a Substituted Isothiazole-4-carboxylic Acid Derivative (Hypothetical, based on related literature)

The following is a hypothetical experimental protocol for the synthesis of a 3-substituted isothiazole-4-carboxylic acid, adapted from known procedures for similar compounds. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate

To a stirred solution of ethyl cyanoacetate (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as dichloromethane at 0 °C, acetyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Formation of the Thioamide Intermediate

The ethyl 2-cyano-3-oxobutanoate (1.0 eq) is dissolved in a solvent like ethanol, and a solution of sodium hydrosulfide (1.5 eq) in ethanol is added. The mixture is stirred at room temperature for 24 hours. The solvent is then evaporated, and the residue is taken up in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the thioamide intermediate. The solid is collected by filtration, washed with water, and dried.

Step 3: Oxidative Cyclization to form Ethyl 3-Methylisothiazole-4-carboxylate

The thioamide intermediate (1.0 eq) is dissolved in a suitable solvent such as ethanol. An oxidizing agent, for example, a solution of iodine (1.2 eq) in ethanol, is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched by the addition of a saturated solution of sodium thiosulfate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is purified by column chromatography.

Step 4: Hydrolysis to this compound

The purified ethyl 3-methylisothiazole-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of a base, such as sodium hydroxide (2.0 eq), is added, and the mixture is heated to reflux for 4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Potential Applications and Future Directions

Given the biological activity of many isothiazole derivatives, this compound represents a valuable scaffold for the development of new therapeutic agents. The carboxylic acid moiety provides a convenient handle for further chemical modification, allowing for the synthesis of a wide range of amides, esters, and other derivatives. These derivatives could be screened for various biological activities, including antibacterial, antifungal, and anticancer properties.

The logical relationship for the exploration of this compound in drug discovery is outlined in the diagram below.

Caption: Logical workflow for the development of new drugs from the core scaffold.

Conclusion

This compound is a simple yet potentially valuable heterocyclic compound. While its specific discovery and historical synthesis are not well-documented in easily accessible literature, its chemical nature and the established chemistry of isothiazoles provide a solid foundation for its synthesis and further exploration. This guide has summarized the available physicochemical data and presented plausible synthetic strategies and potential applications. It is hoped that this compilation will serve as a useful starting point for researchers interested in the chemistry and potential utility of this and related isothiazole derivatives. Further investigation into historical chemical archives and patent literature may yet uncover the precise origins of this intriguing molecule.

Spectroscopic and Synthetic Profile of 3-Methylisothiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for 3-Methylisothiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel molecular entities.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H NMR | |||

| -CH₃ | ~2.5 | Singlet | The methyl protons are expected to appear as a singlet in the aromatic methyl region. |

| -CH (isothiazole ring) | ~8.5-9.0 | Singlet | The proton on the isothiazole ring is anticipated to be in the deshielded aromatic region. |

| -COOH | >10 | Broad Singlet | The carboxylic acid proton is typically a broad singlet at a high chemical shift and is exchangeable with D₂O. |

| ¹³C NMR | |||

| -CH₃ | ~15-20 | Quartet | The methyl carbon. |

| C4 (Isothiazole ring) | ~120-130 | Singlet | The carbon bearing the carboxylic acid group. |

| C5 (Isothiazole ring) | ~145-155 | Doublet | The carbon bearing the proton. |

| C3 (Isothiazole ring) | ~155-165 | Singlet | The carbon bearing the methyl group. |

| -COOH | ~165-175 | Singlet | The carboxylic acid carbonyl carbon.[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong | This very broad absorption is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[2][3] |

| C-H (Aromatic/Methyl) | 3100-2850 | Medium-Weak | Stretching vibrations of the isothiazole ring and methyl group protons. |

| C=O (Carboxylic Acid) | 1710-1680 | Strong | The carbonyl stretch is a strong, sharp band. Conjugation with the isothiazole ring lowers the frequency compared to a saturated carboxylic acid.[2][3] |

| C=N (Isothiazole Ring) | ~1600-1450 | Medium | Ring stretching vibrations. |

| C-O (Carboxylic Acid) | 1320-1210 | Strong | Stretching vibration of the carbon-oxygen single bond.[3] |

| O-H Bend (Carboxylic Acid) | 950-910 | Medium, Broad | Out-of-plane bending of the hydroxyl group. |

Table 3: Mass Spectrometry (MS) Data

| Fragmentation Ion | m/z (relative intensity) | Interpretation |

| [M]⁺ | 143 (Moderate) | Molecular ion peak. The molecular weight of this compound is 143.16 g/mol .[4] |

| [M-OH]⁺ | 126 | Loss of the hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | 98 | Loss of the carboxylic acid group as a radical. |

| [M-CO₂]⁺ | 99 | Decarboxylation of the molecular ion. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from established methods for the synthesis of related isothiazole and thiazole carboxylic acids. A common approach involves the construction of the isothiazole ring followed by functional group manipulation.

Proposed Synthetic Pathway:

A potential synthesis could start from ethyl acetoacetate, which can be converted to ethyl 2-chloroacetoacetate. Reaction with a sulfur source and an amine would lead to the formation of the substituted isothiazole ring. Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

General Experimental Protocol for Hydrolysis of a Methyl/Ethyl Ester Precursor:

-

Dissolution: The methyl or ethyl ester of this compound is dissolved in a suitable solvent mixture, such as methanol or ethanol and water.

-

Saponification: An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the solution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

Acidification: The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 using a dilute strong acid, such as 1M hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of solution.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water to remove any remaining salts, and dried under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (KBr pellet or ATR) or as a thin film.

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizations

To aid in the conceptual understanding of the spectroscopic analysis workflow, the following diagram illustrates the logical relationship between the different spectroscopic methods in elucidating the structure of this compound.

Caption: Workflow for structural elucidation.

This diagram illustrates how different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous structural confirmation of this compound.

References

Thermal Stability of 3-Methylisothiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted thermal stability of 3-Methylisothiazole-4-carboxylic acid. Due to the limited availability of specific experimental data on the thermal decomposition of this compound in publicly accessible literature, this document combines existing physical property data with established analytical methodologies and predictive degradation pathways based on the known chemistry of isothiazole derivatives. The aim is to equip researchers with the necessary information to conduct a thorough thermal stability assessment.

Physicochemical Properties and Thermal Indicators

Initial indicators of thermal stability can be derived from the fundamental physicochemical properties of a compound. For this compound (CAS: 15903-66-9), the reported melting and boiling points suggest a relatively high thermal stability in the solid state under standard conditions.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂S | - |

| Molecular Weight | 143.17 g/mol | - |

| Melting Point | 235.5-237.5 °C | [1] |

| Boiling Point | 91.5-93 °C at 3 Torr | [1] |

| Appearance | Off-white to yellow solid | - |

The high melting point indicates strong intermolecular forces in the crystal lattice, contributing to its stability as a solid. The boiling point at reduced pressure suggests that the compound will likely decompose at or below its atmospheric boiling point.

Experimental Protocols for Thermal Analysis

A definitive assessment of thermal stability requires experimental analysis. The following are detailed, best-practice protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are fundamental techniques for this purpose.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis identifies the temperatures at which the material decomposes.

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to eliminate oxidative effects.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).

-

Identify the temperatures of maximum rates of decomposition from the first derivative of the TGA curve (DTG).

-

Note the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point, enthalpy of fusion, and exothermic decomposition energy of this compound.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An identical empty pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 300 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Identify any exothermic events (peaks pointing down) that occur after the melting point, which would indicate decomposition. Integrate the area of these exotherms to quantify the energy released.

-

Predicted Thermal Degradation Pathway

In the absence of specific experimental data, a logical degradation pathway for this compound can be predicted based on the known chemistry of carboxylic acids and isothiazole rings. The primary decomposition routes for carboxylic acids are decarboxylation and dehydration. The isothiazole ring, a 5-membered aromatic heterocycle containing a weak N-S bond, is susceptible to ring-opening reactions at high temperatures.

Key Predicted Steps:

-

Decarboxylation: The initial and most likely thermal degradation step is the loss of carbon dioxide (CO₂) from the carboxylic acid group, which would yield 3-methylisothiazole. This is a common decomposition pathway for carboxylic acids.

-

Isothiazole Ring Fragmentation: Following or concurrent with decarboxylation, the isothiazole ring can undergo fragmentation. The weak N-S bond is a likely point of initial cleavage. This can lead to the formation of various smaller, volatile molecules. Flash vacuum pyrolysis of related compounds is known to produce benz[d]isothiazoles, suggesting that ring stability can be influenced by reaction conditions and substituents.

-

Formation of Secondary Products: The initial fragments, being reactive, can recombine or further decompose to form a complex mixture of products, including nitriles, thiols, and other sulfur- and nitrogen-containing compounds.

The following diagram illustrates a predicted logical pathway for the primary thermal decomposition of this compound.

Experimental Workflow for Thermal Stability Assessment

A systematic workflow is crucial for a comprehensive evaluation of a compound's thermal stability. This involves a combination of analytical techniques to identify both the temperatures of degradation and the resulting products.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylisothiazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-methylisothiazole-4-carboxylic acid and its amide and ester derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and antimicrobial properties. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the field.

Introduction

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, which is a key structural motif in a variety of biologically active compounds. Derivatives of this compound, in particular, have been investigated for their therapeutic potential. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGFR pathways, and the disruption of microtubule dynamics through the inhibition of tubulin polymerization.

Synthetic Strategy Overview

The synthesis of this compound derivatives typically follows a multi-step route, beginning with the construction of the isothiazole core, followed by functional group manipulations to introduce the carboxylic acid, and subsequent derivatization to amides and esters.

A common approach to the isothiazole-4-carboxylate core involves a Hantzsch-type synthesis, where an α-haloketoester is reacted with a thioamide. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid serves as a versatile intermediate for the synthesis of a library of derivatives through standard amide and ester coupling reactions.

Data Presentation

Table 1: Summary of Synthetic Reactions and Typical Yields

| Step | Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | Halogenation | Ethyl acetoacetate, N-Bromosuccinimide (NBS), THF/water | Ethyl 2-bromoacetoacetate | 85-95 |

| 2 | Isothiazole Ring Formation | Ethyl 2-bromoacetoacetate, Thioacetamide, Ethanol, Reflux | Ethyl 3-methylisothiazole-4-carboxylate | 60-75 |

| 3 | Ester Hydrolysis | Ethyl 3-methylisothiazole-4-carboxylate, NaOH(aq), Ethanol, Reflux | This compound | 85-95 |

| 4a | Amide Synthesis | This compound, Amine, EDC, HOBt, DMF | 3-Methylisothiazole-4-carboxamide Derivative | 70-90 |

| 4b | Ester Synthesis | This compound, Alcohol, H₂SO₄ (cat.), Reflux | This compound Ester Derivative | 65-85 |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methylisothiazole-4-carboxylate

This protocol describes the formation of the isothiazole ring system.

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Water

-

Thioacetamide

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-